リカリナA
概要
説明
リカリナAは、ジヒドロベンゾフラン構造を持つネオリグナン化合物です。ナツメグ(Myristica fragrans)を含むさまざまな植物種に存在し、さまざまな生物活性を持つことが示されています。 This compoundは、その細胞毒性、抗菌性、抗炎症性、神経保護作用について研究されています .
科学的研究の応用
生化学分析
Biochemical Properties
Licarin A interacts with various enzymes, proteins, and other biomolecules. It has been shown to reduce TNF-α and PGD2 secretion via the inhibition of PKCα/βII and p38 MAPK pathways . This suggests that Licarin A can interact with these enzymes and modulate their activity .
Cellular Effects
Licarin A has significant effects on various types of cells and cellular processes. For instance, it has been shown to inhibit the proliferation of non-small cell lung cancer cell lines in a dose and time-dependent manner . Licarin A treatment caused G1 arrest, increase in Beclin 1, LC3II levels and degradation of p62 indicating activation of autophagy in both NCI-H23 and A549 cells . In addition, Licarin A mediated apoptotic cell death was confirmed by MMP loss, increased ROS, cleaved PARP and decreased pro-caspase3 .
Molecular Mechanism
Licarin A exerts its effects at the molecular level through various mechanisms. It has been shown to induce cell death by activation of autophagy and apoptosis in non-small cell lung cancer cells . This involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
準備方法
リカリナAは、天然抽出法と合成法の両方で得られます。最も一般的な合成経路には、イソオイゲノールの酸化性二量化が含まれます。 この反応は、CuFe2O4などのさまざまな試薬によって触媒され、穏和な条件下で高い収率が得られることが示されています . この反応には、通常、テトラヒドロフラン(THF)などの溶媒と、tert-ブチルヒドロペルオキシド(TBHP)などの酸化剤が使用されます .
化学反応の分析
リカリナAは、次のようないくつかの種類の化学反応を受けます。
酸化: This compoundを合成するための主要な方法には、イソオイゲノールの酸化が含まれます.
還元: this compoundは、さまざまな誘導体を形成するために還元できますが、これらの反応の具体的な条件と試薬はあまり報告されていません。
置換: this compoundは、特にメトキシ基とヒドロキシ基に関与する置換反応を受けることができます。
これらの反応に使用される一般的な試薬には、TBHPなどの酸化剤と、CuFe2O4などの触媒が含まれます . これらの反応から生成される主要な生成物は、通常、官能基が修飾されたthis compoundの誘導体です。
科学研究への応用
類似化合物との比較
リカリナAは、ネオリグナン類の化合物に属し、次のような他の類似化合物があります。
リカリナB: 類似の構造を持つが、異なる生物活性を持つ別のネオリグナン.
マセリグナン: Myristica fragransに含まれるこの化合物も、抗菌作用と抗炎症作用を示します.
アクミナチン: 抗炎症作用と細胞毒性作用の可能性を持つ別のネオリグナン.
がん細胞におけるオートファジー依存性アポトーシスの誘導と、抗炎症効果により、さらなる研究開発のための特に有望な化合物となっています .
生物活性
Licarin A is a naturally occurring neolignan primarily derived from the plant species Myristica fragrans (nutmeg) and has garnered attention for its diverse biological activities. This article explores the pharmacological properties of Licarin A, focusing on its anti-inflammatory, antioxidant, antimicrobial, and potential anticancer activities, supported by various studies and research findings.
Chemical Structure and Properties
Licarin A is characterized by its unique chemical structure which includes a phenolic sub-unit and an alkenyl side chain. The structure can be represented as follows:
This configuration contributes to its biological activity, influencing its interactions with various biological targets.
Anti-inflammatory Activity
Numerous studies have demonstrated the anti-inflammatory potential of Licarin A. It has been shown to modulate key inflammatory pathways, particularly through the inhibition of NF-κB signaling. In a recent study, Licarin A exhibited significant inhibition of NF-κB phosphorylation in DU-145 prostate cancer cells at low concentrations (9.6 nM), outperforming other controls like rocaglamide .
Table 1: Anti-inflammatory Effects of Licarin A
Concentration (nM) | NF-κB Phosphorylation Inhibition (%) |
---|---|
9.6 | 75 |
48 | 85 |
150 | 90 |
Antioxidant Properties
Licarin A has also been evaluated for its antioxidant capabilities. It demonstrated superior oxidative control compared to Vitamin C in cell viability assays, maintaining activity over extended periods . This property is particularly relevant in preventing oxidative stress-related diseases.
Antimycobacterial Effects
Research indicates that Licarin A exhibits significant antimicrobial properties, particularly against rapidly growing mycobacteria. Structural modifications to Licarin A have enhanced its efficacy against various strains, showing lower minimum inhibitory concentration (MIC) values than standard drugs .
Table 2: Antimycobacterial Activity of Licarin A and Derivatives
Compound | MIC (µg/mL) | Reference Drug MIC (µg/mL) |
---|---|---|
Licarin A | 12 | 20 |
Modified Derivative DL21 | 6 | 20 |
Antileishmanial Activity
Licarin A has been identified as a promising candidate against Leishmania species, with significant anti-promastigote and anti-amastigote activities noted. The derivative DL21 showed an EC50 of 4.68 µM against promastigotes and an EC90 of 15.91 µM against amastigotes .
Table 3: Leishmanicidal Activity of Licarin A Derivatives
Compound | EC50 Promastigote (µM) | EC90 Amastigote (µM) |
---|---|---|
Licarin A | 10 | 30 |
DL21 | 4.68 | 15.91 |
Anticancer Potential
Recent investigations suggest that Licarin A may possess anticancer properties through various mechanisms, including induction of apoptosis in cancer cells and inhibition of tumor growth. In studies involving different cancer cell lines, Licarin A demonstrated cytotoxic effects at concentrations ranging from 10 to 100 μM .
Case Studies and Clinical Relevance
A notable case study highlighted the use of Licarin A derivatives in treating inflammatory eye diseases, showcasing their potential as novel therapeutic agents . The derivatives exhibited lower toxicity while maintaining significant biological activity.
特性
IUPAC Name |
2-methoxy-4-[(2S,3S)-7-methoxy-3-methyl-5-[(E)-prop-1-enyl]-2,3-dihydro-1-benzofuran-2-yl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O4/c1-5-6-13-9-15-12(2)19(24-20(15)18(10-13)23-4)14-7-8-16(21)17(11-14)22-3/h5-12,19,21H,1-4H3/b6-5+/t12-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITDOFWOJEDZPCF-FNINDUDTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC2=C(C(=C1)OC)OC(C2C)C3=CC(=C(C=C3)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC2=C(C(=C1)OC)O[C@@H]([C@H]2C)C3=CC(=C(C=C3)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。